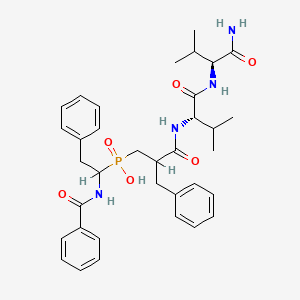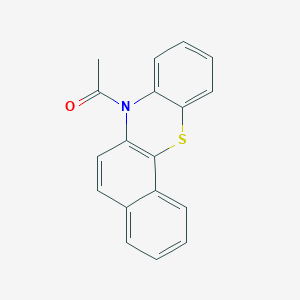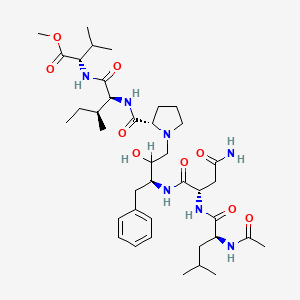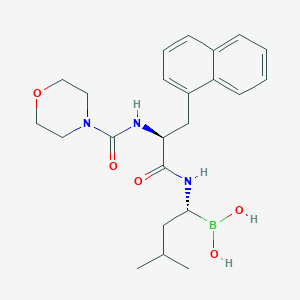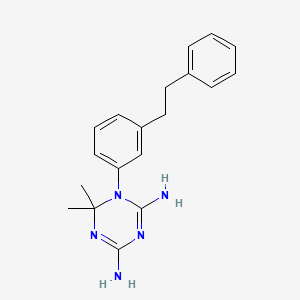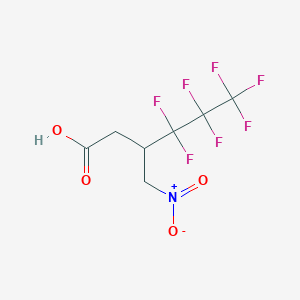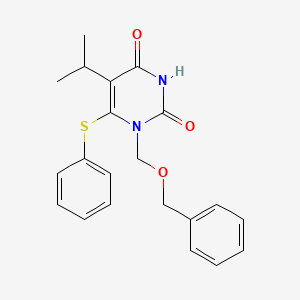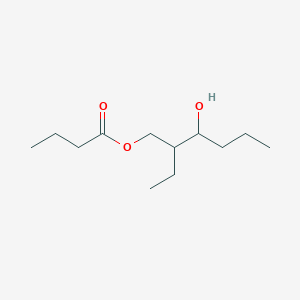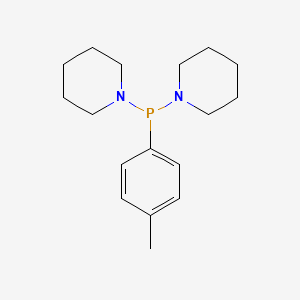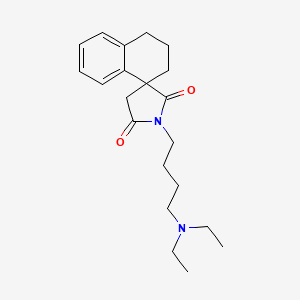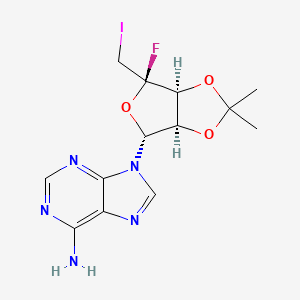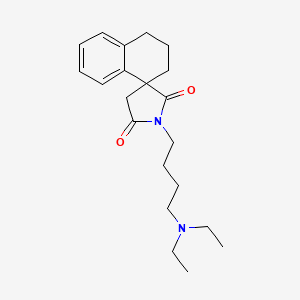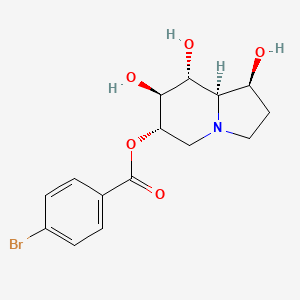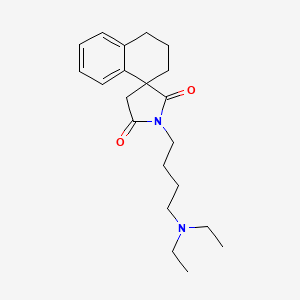
1'-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione typically involves multi-step reactions. One common method involves the reaction of naphthalene derivatives with pyrrolidine derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted spiro compounds.
Applications De Recherche Scientifique
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione include other spiro compounds with different substituents or ring structures. Examples include spirooxindoles and spiroquinolines.
Uniqueness
The uniqueness of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione lies in its specific structural arrangement and the presence of the diethylamino group, which may confer unique chemical and biological properties compared to other spiro compounds .
Propriétés
Numéro CAS |
74246-98-3 |
|---|---|
Formule moléculaire |
C21H30N2O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1'-[4-(diethylamino)butyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C21H30N2O2/c1-3-22(4-2)14-7-8-15-23-19(24)16-21(20(23)25)13-9-11-17-10-5-6-12-18(17)21/h5-6,10,12H,3-4,7-9,11,13-16H2,1-2H3 |
Clé InChI |
HXJLUZFQBQXDAD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


